molecular formula C8H14O4 B8335057 Butanediol, diacetate CAS No. 30915-82-3

Butanediol, diacetate

Cat. No.: B8335057
CAS No.: 30915-82-3
M. Wt: 174.19 g/mol
InChI Key: KYCXTUXIIANKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanediol diacetate refers to a class of organic esters derived from the acetylation of butanediol isomers. The most common isomers include 1,4-butanediol diacetate, 1,3-butanediol diacetate, and 2,3-butanediol diacetate, each distinguished by the position of hydroxyl groups on the butanediol backbone. These compounds are characterized by their ester functional groups, which confer solubility in organic solvents and volatility, making them valuable in industrial and food applications.

  • Chemical Structure:

    • 2,3-Butanediol diacetate: Molecular formula C₈H₁₄O₄, CAS 1114-92-7, with an IUPAC name butane-2,3-diyl diacetate .
    • 1,3-Butanediol diacetate: Molecular formula C₈H₁₄O₄, CAS 1117-31-3 .
    • 1,4-Butanediol diacetate: Molecular formula C₈H₁₄O₄, widely used in polymer synthesis and solvent systems .
  • Key Properties:

    • Volatility: 2,3-Butanediol diacetate is semi-volatile and contributes to earthy, soil-like odors in fruits and honey .
    • Solubility: Hansen solubility parameters for 1,4-butanediol diacetate include δD = 16.4, δP = 5.5, δH = 7.4 (MPa¹/²) .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing butanediol diacetate isomers in laboratory settings?

  • Methodological Answer : Butanediol diacetates (e.g., 1,3- and 1,4-isomers) are typically synthesized via esterification of butanediols with acetic anhydride under acidic catalysis. Characterization involves GC-MS with chiral columns (e.g., using chiral porous organic cages) to distinguish isomers . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate ester bond formation. Reference standards from databases like the EPA/NIH Mass Spectral Library (CAS 1117-31-3 for 1,3-butanediol diacetate) ensure accurate identification .

Q. How can hydrolysis conditions influence the reaction products of butanediol diacetate?

  • Methodological Answer : Acidic hydrolysis of 1,4-butanediol diacetate yields tetrahydrofuran (THF) as a primary product due to cyclization under strong acidic conditions (e.g., H₂SO₄). To avoid side reactions (e.g., polymerization), precise control of temperature (<100°C) and acid concentration is critical. Monitoring via HPLC or GC-MS helps track intermediate diols and final products .

Q. What analytical techniques are recommended for quantifying butanediol diacetate in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (210–220 nm) is effective for quantifying diacetates in biological or environmental samples. For chiral separation, gas chromatography using chiral stationary phases (e.g., Valine-coated columns) resolves enantiomers like 2,3-butanediol diacetate isomers . Calibration curves using certified reference materials (e.g., CAS 628-67-1 for 1,4-butanediol diacetate) improve accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for butanediol diacetate derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., neuroactive effects of 1,4-butanediol diacetate analogs) often arise from isomer-specific interactions or impurities. Validate findings using enantiomerically pure compounds synthesized via asymmetric catalysis. Comparative pharmacological studies (e.g., dose-response curves across isomers) and metabolomic profiling (LC-MS/MS) clarify structure-activity relationships .

Q. What experimental designs are optimal for studying the metabolic pathways of butanediol diacetate in model organisms?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-acetate) to trace diacetate metabolism in vivo. Combine with knockout models (e.g., CYP450-deficient mice) to identify key enzymes. For in vitro studies, liver microsomal assays paired with UPLC-QTOF-MS detect metabolites like γ-hydroxybutyrate (GHB) or acetylated intermediates .

Q. How can chiral separation techniques improve the study of butanediol diacetate isomers in pharmacokinetics?

  • Methodological Answer : Enantioselective GC or HPLC using chiral columns (e.g., β-cyclodextrin derivatives) separates isomers with baseline resolution. For pharmacokinetic studies, administer individual enantiomers to rodents and measure plasma concentrations via LC-MS. This approach reveals stereospecific differences in absorption and clearance .

Q. What strategies mitigate interference from diacetate degradation products in fluorescent probe assays?

  • Methodological Answer : Butanediol diacetate derivatives (e.g., H₂DCFDA) are prone to hydrolysis in aqueous buffers, generating fluorescent artifacts. Stabilize probes by preparing fresh solutions in anhydrous DMSO and using antioxidants (e.g., ascorbic acid) in assay buffers. Validate results with negative controls (e.g., probe-free samples) .

Q. How can predictive modeling optimize the production of 2,3-butanediol diacetate in bioreactors?

  • Methodological Answer : Dynamic flux balance analysis (DFBA) models simulate microbial fermentation pathways (e.g., using Bacillus subtilis) to maximize diacetate yield. Key parameters include oxygen transfer rates, pH, and substrate feeding strategies. Validate models with fed-batch experiments and real-time metabolomics .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in butanediol diacetate toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. For small sample sizes, apply bootstrap resampling to estimate confidence intervals. Address outliers via Grubb’s test and confirm reproducibility across independent replicates .

Q. How should researchers design comparative studies of butanediol diacetate isomers in neuropharmacology?

  • Methodological Answer : Employ a crossover design with randomized isomer administration to minimize inter-subject variability. Measure endpoints (e.g., locomotor activity, neurotransmitter levels) using validated assays. Power analysis ensures adequate sample size to detect stereospecific effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound CAS Number Molecular Formula Key Functional Groups Primary Applications Odor Profile
2,3-Butanediol diacetate 1114-92-7 C₈H₁₄O₄ Two acetate esters Food aroma (melon, honey) Earthy, smoky
1,3-Butanediol diacetate 1117-31-3 C₈H₁₄O₄ Two acetate esters Membrane preparation Not reported
1,4-Butanediol diacetate Not specified C₈H₁₄O₄ Two acetate esters Polymer synthesis, solvents Smoky
Propylene glycol diacetate Not specified C₇H₁₂O₄ Two acetate esters Chromatography, solvents Fruity, solvent-like

Physical and Chemical Properties

  • Boiling Points and Volatility :

    • 2,3-Butanediol diacetate is detected in melon extracts at retention indices (RI) 1121 and 1134, indicating moderate volatility .
    • 1,4-Butanediol diacetate has a lower Hansen solubility parameter (δTotal = 24.3 MPa¹/²) compared to propylene glycol diacetate (δTotal = 24.5 MPa¹/²) .
  • Chiral Separation :

    • 1,2-Butanediol diacetate exhibits high enantiomeric resolution (Rs = 25.86) in gas chromatography, outperforming 1,3-butanediol diacetate (Rs = 18.09) .

Key Research Findings

Aroma Contributions: 2,3-Butanediol diacetate is significantly enriched in long-shelf-life melons (mMSL genotype), suggesting a role in post-harvest flavor stability . In honey, 1,4-butanediol diacetate accounts for 9.5% of volatile compounds, enhancing smoky undertones .

Material Science :

  • Membranes prepared with 1,4-butanediol diacetate exhibit superior solvent resistance compared to those using tetrahydrofurfuryl acetate .

Chiral Resolution :

  • The [ZnCl₂L]₂-coated GC column resolves 1,2-butanediol diacetate enantiomers with Rs = 25.86, surpassing commercial β-DEX 120 columns .

Properties

CAS No.

30915-82-3

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1-acetyloxybutyl acetate

InChI

InChI=1S/C8H14O4/c1-4-5-8(11-6(2)9)12-7(3)10/h8H,4-5H2,1-3H3

InChI Key

KYCXTUXIIANKNP-UHFFFAOYSA-N

Canonical SMILES

CCCC(OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.